Cerberidol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cerberidol is a natural product derived from the bark of Cedrela odorata, a deciduous tree belonging to the family Meliaceae. This compound is known for its unique chemical structure and significant biological activity. This compound is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is primarily found in the bark of Cedrela odorata and exhibits various pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerberidol can be synthesized through several chemical routes. One common method involves the extraction of the compound from the bark of Cedrela odorata. The bark is first pulverized and subjected to a series of extraction processes using suitable organic solvents such as ethanol and dichloromethane. The crude extract is then purified through techniques like crystallization and chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The bark of Cedrela odorata is harvested and processed in bulk. The extraction is carried out using industrial-grade solvents, and the crude extract is subjected to advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Cerberidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced pharmacological properties .

Aplicaciones Científicas De Investigación

Cerberidol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .

Medicine: this compound’s pharmacological properties make it a candidate for drug development. It is being investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the formulation of antimicrobial agents and pesticides. Its natural origin and bioactivity make it an eco-friendly alternative to synthetic chemicals .

Mecanismo De Acción

The mechanism of action of Cerberidol involves its interaction with specific molecular targets and pathways in biological systems. This compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that promote cell death .

Comparación Con Compuestos Similares

Cerberin: A cardiac glycoside found in the seeds of Cerbera odollam, known for its toxic effects on the heart.

Cerbera odollam:

Uniqueness of Cerberidol: this compound stands out due to its unique chemical structure and broad spectrum of biological activities. Unlike Cerberin and Cerbera odollam, which are primarily known for their toxicity, this compound exhibits a range of pharmacological properties, making it a versatile compound for various scientific applications .

Actividad Biológica

Cerberidol, a compound derived from the leaves of the Cerbera species, particularly Cerbera manghas and Cerbera odollam, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as normonoterpenoids. Its unique chemical structure is characterized by a complex arrangement that contributes to its biological activity. The compound is often studied in relation to its potential as an antimicrobial and anticancer agent.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Research indicates that it interferes with bacterial cell wall biosynthesis, leading to its effectiveness against pathogens.

2. Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown efficacy against:

- Human breast cancer cells (MCF7 & T47D)

- Lung cancer cells (NCI-H187)

- Ovarian cancer cells (SKOV3 & CaOV3)

- Hepatocellular carcinoma (HepG2)

The compound induces apoptosis in these cells, as evidenced by various assays including DNA fragmentation and annexin V/PI binding assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: this compound inhibits enzymes involved in critical metabolic pathways, such as those related to cell wall synthesis in bacteria.

- Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to reduced cell proliferation.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1: A study on the efficacy of this compound in treating infections showed a marked reduction in bacterial load in infected animal models, highlighting its potential as an alternative antimicrobial agent.

- Case Study 2: Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups, suggesting its viability as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

This compound is often compared with other compounds derived from the Cerbera genus. The following table summarizes key differences in biological activities:

| Compound | Type | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | Normonoterpenoid | Yes | Yes | Broad-spectrum activity |

| Cerbera odollam | Cardiac glycoside | Limited | Strong | Known for toxicity |

| Neriifolin | Cardiac glycoside | Yes | Yes | Effective against various cancer types |

Propiedades

IUPAC Name |

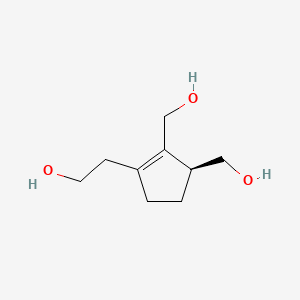

2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRXLUZYBRTVHL-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1CO)CO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C([C@H]1CO)CO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of cerberidol?

A1: this compound has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclothis compound and epoxythis compound [].

Q2: Is there any research exploring the potential antimicrobial activity of this compound?

A2: While one study suggests that this compound might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of this compound to this antimicrobial effect remains unclear and requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.